molecular formula C17H16F3NO5S B2887107 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421449-92-4

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2887107
CAS RN: 1421449-92-4
M. Wt: 403.37
InChI Key: FRRYYTAHFOGXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H16F3NO5S and its molecular weight is 403.37. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have been studied for their potential antitumor properties. They can act on various pathways involved in cancer cell proliferation and survival. For example, some benzofuran compounds have been shown to inhibit tubulin polymerization, which is crucial for cell division . This compound’s specific structure could be explored for its efficacy against certain types of cancer cells.

Antibacterial Properties

The antibacterial activity of benzofuran derivatives makes them candidates for the development of new antibiotics. They can interfere with bacterial cell wall synthesis or protein function, leading to the death of the bacteria . Research into this compound’s antibacterial spectrum could lead to novel treatments for bacterial infections.

Antioxidative Effects

Benzofuran derivatives can also exhibit antioxidative effects, protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders . The compound’s effectiveness in scavenging free radicals could be assessed to determine its potential as an antioxidative agent.

Antiviral Applications

Some benzofuran derivatives have shown promise as antiviral agents. They can inhibit viral entry into cells or interfere with viral replication . The compound could be studied for its potential to treat diseases caused by viruses, such as hepatitis C.

Drug Synthesis and Development

Benzofuran is a core structure in many biologically active compounds and medicines. The compound’s unique structure could be utilized in the synthesis of new drugs with improved efficacy and reduced side effects .

Material Science

Beyond biomedical applications, benzofuran derivatives can also be used in material science. Their unique chemical properties may contribute to the development of organic semiconductors, photovoltaic materials, or light-emitting diodes (LEDs) .

properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5S/c18-17(19,20)26-13-2-4-14(5-3-13)27(23,24)21-10-15(22)11-1-6-16-12(9-11)7-8-25-16/h1-6,9,15,21-22H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRYYTAHFOGXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

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